molecular formula C7H11N3 B3314343 6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine CAS No. 951627-04-6

6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine

Cat. No.: B3314343
CAS No.: 951627-04-6
M. Wt: 137.18
InChI Key: ROBUFWGBHVMREY-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine is a chemical compound with the molecular formula C7H11N3 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OCC1=C(CNCCC2)N2C=N1.Cl . The InChI code for this compound is 1S/C8H13N3O.ClH/c12-5-7-8-4-9-2-1-3-11(8)6-10-7;/h6,9,12H,1-5H2;1H .


Physical and Chemical Properties Analysis

This compound is a solid compound . The compound’s molecular weight is 137.18 .

Scientific Research Applications

Antiviral Activity

  • Antiviral Agents Against HIV : Research has explored derivatives of 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine, such as imidazo[1,5-g][1,4]diazepine derivatives, as potential anti-HIV agents. These compounds were evaluated for their ability to inhibit HIV-2 and resistant strains of HIV-1 (Janin et al., 1996).

Synthesis and Structural Studies

  • Synthesis and Molecular Structure : Various studies have focused on the synthesis of this compound and its derivatives. For example, research on the synthesis of ring-expanded xanthines and xanthosines containing the imidazo[4,5-d][1,3]diazepine ring system has been reported, including structural analysis through single-crystal X-ray studies (Hosmane et al., 1991).

Anticancer Research

  • Potential in Anticancer Treatments : A novel compound containing the imidazo[4,5-e][1,3]diazepine ring system has been synthesized, showing significant in vitro anticancer activity against various cancer cell lines, including prostate, lung, breast, and ovarian cancer (Xie et al., 2010).

Applications in Anxiolytic Research

  • Anxiolytic Drug Potential : Research has been conducted on imidazo[1,5-a][1,4]diazepin agents, focusing on their anxiolytic-like activity and potential as treatments for anxiety. These studies have examined the bioavailability and efficacy of these compounds in vivo (Witkin et al., 2017).

Antibacterial and Antifungal Applications

  • Antimicrobial Activity : Novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts, derived from this compound, have been synthesized and shown to possess antibacterial and antifungal activities. These compounds have been effective against various bacterial and fungal strains, demonstrating their potential in antimicrobial therapy (Demchenko et al., 2021).

Chemical Synthesis and Functionalization

  • Methods of Synthesis and Modification : Extensive research has been conducted on the methods of synthesis and structural modification of azolo[1,4]diazepines, including imidazo[1,4]diazepines. These studies have highlighted the compound's role in the design of pharmacologically significant compounds and detailed various synthetic approaches (Kemskii et al., 2017).

Safety and Hazards

The compound is classified under GHS07 and has a hazard statement H319, which indicates that it causes serious eye irritation . Precautionary measures include avoiding eye contact and seeking medical attention if irritation persists .

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-2-8-4-7-5-9-6-10(7)3-1/h5-6,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBUFWGBHVMREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN=CN2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine
Reactant of Route 2
6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine
Reactant of Route 3
6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine
Reactant of Route 4
6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine
Reactant of Route 5
6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine
Reactant of Route 6
6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine

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